An In-depth Technical Guide to 1-Methyl-2-phenylpiperidin-4-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Methyl-2-phenylpiperidin-4-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-phenylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1-Methyl-2-phenylpiperidin-4-one, including its synthesis, physicochemical characteristics, and spectroscopic profile. The document also explores the reactivity of this molecule and discusses its potential applications in drug discovery and development, drawing insights from the broader class of phenylpiperidine derivatives. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] When substituted with a phenyl group, the resulting phenylpiperidine moiety often imparts significant biological activity, particularly targeting the central nervous system (CNS).[2] 1-Methyl-2-phenylpiperidin-4-one belongs to this important class of compounds, incorporating a ketone functionality that serves as a versatile handle for further chemical modifications. The strategic placement of the methyl group on the nitrogen and the phenyl group at the 2-position creates a chiral center, suggesting the potential for stereoselective interactions with biological targets. Understanding the fundamental properties of this molecule is crucial for its effective utilization as a building block in the synthesis of novel therapeutic agents. Phenylpiperidine derivatives have been successfully developed into drugs for a range of conditions, including pain management and psychiatric disorders.[2]
Synthesis and Structural Elucidation
A logical approach involves the condensation of a suitable aminoketone precursor with benzaldehyde, followed by intramolecular cyclization and subsequent N-methylation. A variation of the Mannich reaction, which is a well-established method for the synthesis of piperidin-4-ones, could also be adapted.[1][4] This would typically involve a one-pot reaction of an amine, a ketone, and an aldehyde.
For the synthesis of the core 2-phenylpiperidin-4-one scaffold, a potential pathway is the reaction of an appropriate enone with an amine. Subsequent N-methylation would then yield the target compound.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-Methyl-2-phenylpiperidin-4-one.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the physicochemical properties of 1-Methyl-2-phenylpiperidin-4-one are not extensively documented. However, based on the properties of structurally related compounds such as 1-methyl-4-piperidone and other N-substituted piperidones, we can infer some of its likely characteristics.[5][6]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. Its solubility in water is likely to be limited. |
| Boiling Point | Expected to be higher than that of 1-methyl-4-piperidone due to the presence of the phenyl group. |
| Melting Point | If solid, it is expected to have a relatively low melting point. |
Spectroscopic Analysis
The proton NMR spectrum is expected to be complex due to the presence of a chiral center and the resulting diastereotopic protons in the piperidine ring.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Piperidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The proton at the C2 position, being adjacent to the phenyl group and the nitrogen atom, would likely appear as a distinct multiplet.
-
N-Methyl Protons: A singlet around δ 2.3-2.5 ppm, characteristic of a methyl group attached to a nitrogen atom in a piperidine ring.
The carbon NMR spectrum would provide key information about the carbon framework.
-
Carbonyl Carbon: A peak in the downfield region, typically around δ 205-215 ppm, characteristic of a ketone.
-
Aromatic Carbons: Several peaks in the range of δ 125-145 ppm.
-
Piperidine Ring Carbons: Peaks in the aliphatic region, generally between δ 30-65 ppm. The C2 carbon, attached to the phenyl group, would be expected to appear in the lower field portion of this range.
-
N-Methyl Carbon: A peak around δ 40-45 ppm.
The IR spectrum would show characteristic absorption bands for the functional groups present.[7]
-
C=O Stretch: A strong, sharp absorption band in the region of 1710-1725 cm⁻¹, indicative of a saturated six-membered ring ketone.[7]
-
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.
-
C-N Stretch: A moderate absorption in the fingerprint region.
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would be expected to involve the loss of the methyl group, the phenyl group, and cleavage of the piperidine ring, providing further structural confirmation.[8]
Chemical Reactivity and Potential Transformations
The chemical reactivity of 1-Methyl-2-phenylpiperidin-4-one is primarily dictated by the ketone functional group and the tertiary amine.
Reactions at the Carbonyl Group
The ketone at the C4 position is a versatile functional handle for a variety of chemical transformations:
-
Reduction: The carbonyl group can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-methyl-2-phenylpiperidin-4-ol. This introduces a new stereocenter and opens up avenues for the synthesis of different diastereomers.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce diverse substituents at the 4-position, leading to a library of 4-amino-piperidine derivatives.
-
Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl or aryl substituents at the C4 position, leading to tertiary alcohols.
Diagram of Key Reactions:
Caption: Potential chemical transformations of 1-Methyl-2-phenylpiperidin-4-one at the carbonyl group.
Reactivity of the Tertiary Amine
The nitrogen atom of the piperidine ring is a tertiary amine and can participate in quaternization reactions with alkyl halides to form quaternary ammonium salts.
Potential Applications in Drug Discovery
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous examples of clinically successful drugs.[2] These compounds often exhibit activity at various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.
While specific pharmacological data for 1-Methyl-2-phenylpiperidin-4-one is not widely reported, its structural features suggest potential for development into various therapeutic agents:
-
Opioid Receptor Modulators: The 4-phenylpiperidine core is a hallmark of many potent opioid analgesics, such as pethidine and fentanyl.[9] Modifications of 1-Methyl-2-phenylpiperidin-4-one could lead to novel opioid receptor agonists or antagonists for pain management.
-
Dopamine and Serotonin Receptor Ligands: Phenylpiperidine derivatives are also known to interact with dopamine and serotonin receptors, making them relevant for the treatment of psychiatric disorders such as schizophrenia and depression.[2]
-
Antihistamines and Anticholinergics: The piperidine ring is a common feature in many antihistaminic and anticholinergic drugs.
The ketone functionality in 1-Methyl-2-phenylpiperidin-4-one provides a convenient point for the introduction of various substituents to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The chirality at the C2 position also offers the opportunity for the development of stereospecific drugs, which can lead to improved therapeutic indices.
Conclusion
1-Methyl-2-phenylpiperidin-4-one is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be approached through established methodologies for piperidinone construction. The presence of a reactive ketone and a chiral center provides ample opportunities for the generation of diverse chemical libraries for biological screening. Although specific experimental data for this compound is limited in publicly accessible literature, its structural relationship to a wide range of pharmacologically active molecules underscores its importance as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Further research into the synthesis, stereochemistry, and biological evaluation of 1-Methyl-2-phenylpiperidin-4-one and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 1-Methyl-4-piperidone. Retrieved from [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
-
PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Phenylpiperidines. Retrieved from [Link]
- Anderson, J. C., et al. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University College London.
- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
-
LibreTexts. (2021, August 15). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]
- Fakhraian, H., & Gholami, M. R. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Process Research & Development, 12(5), 957-959.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.
-
LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Retrieved from [Link]
- El-Sayed, M. A. A., & Al-Ghorbani, M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4349-4375.
-
PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. Retrieved from [Link]
- Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.
-
mzCloud. (2018, November 29). N-Benzyl-4-piperidone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-N-phenyl-N-(prop-2-en-1-yl)piperidin-4-amine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
-
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
- McElvain, S. M., & Rorig, K. J. (1948). Piperidine Derivatives. XX. The Preparation and Reactions of 1-Methyl-3-piperidone. Journal of the American Chemical Society, 70(5), 1820-1825.
Sources
- 1. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. CAS 1445-73-4: 1-Methyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 7. 1-METHYL-2-PIPERIDONE(931-20-4)FT-IR [chemicalbook.com]
- 8. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
- 9. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
